molecular formula C29H28N4O4 B10864754 12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(3-methylphenyl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one

12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(3-methylphenyl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one

Cat. No.: B10864754
M. Wt: 496.6 g/mol
InChI Key: GBWWWAHBAJWLJU-UHFFFAOYSA-N
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Description

12-(3,4-Dimethoxyphenyl)-9,9-dimethyl-2-(3-methylphenyl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chromeno ring fused with a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(3-methylphenyl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one typically involves multi-step organic reactions. The key steps include:

    Formation of the chromeno ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the triazolopyrimidine moiety: This step involves the reaction of the chromeno intermediate with triazole and pyrimidine precursors under controlled temperature and solvent conditions.

    Functionalization with dimethoxyphenyl and methylphenyl groups: These groups are introduced through electrophilic aromatic substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine moiety, potentially converting it to a dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.

Industry

In the industrial sector, the compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(3-methylphenyl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(3-methylphenyl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one lies in its fused ring system, which provides a rigid and stable framework for various chemical modifications. This structural feature enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C29H28N4O4

Molecular Weight

496.6 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-5,5-dimethyl-13-(3-methylphenyl)-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaen-7-one

InChI

InChI=1S/C29H28N4O4/c1-16-7-6-8-18(11-16)26-31-27-25-23(17-9-10-20(35-4)21(12-17)36-5)24-19(34)13-29(2,3)14-22(24)37-28(25)30-15-33(27)32-26/h6-12,15,23H,13-14H2,1-5H3

InChI Key

GBWWWAHBAJWLJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)CC(CC5=O)(C)C)C6=CC(=C(C=C6)OC)OC

Origin of Product

United States

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